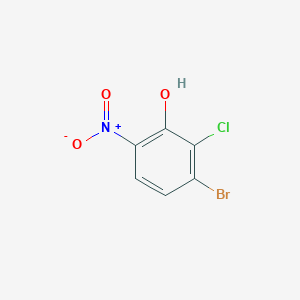

3-Bromo-2-chloro-6-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

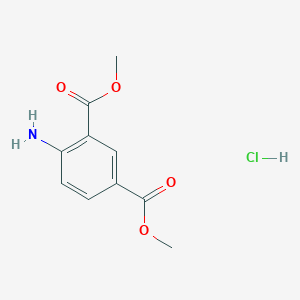

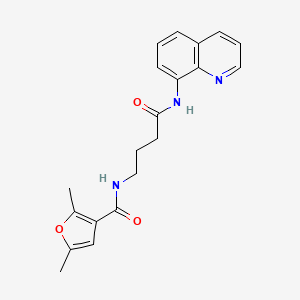

3-Bromo-2-chloro-6-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 . It has a molecular weight of 252.45 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-chloro-6-nitrophenol is 1S/C6H3BrClNO3/c7-3-1-2-4 (9 (11)12)6 (10)5 (3)8/h1-2,10H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, chlorine, and nitro groups on the phenol ring.Physical And Chemical Properties Analysis

3-Bromo-2-chloro-6-nitrophenol is a powder that is stored at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results.Applications De Recherche Scientifique

Reactivity and Transformation

Nitrophenols, including compounds similar to 3-Bromo-2-chloro-6-nitrophenol, are involved in nitrosation reactions. Such reactions are crucial for understanding environmental processes and the formation of nitrosated products. The study by González-Mancebo et al. (1999) discusses the nitrosation of various phenolic compounds, providing insights into their reactivity and potential environmental impacts. The reactions were monitored spectrophotometrically, revealing the influence of substituents on nitrosation rates and the formation of nitrosated environmental species (González-Mancebo et al., 1999).

Catalysis and Molecular Interactions

The catalytic properties of metal complexes with phenolic ligands, as seen in the study by Tavman et al. (2010), suggest that compounds like 3-Bromo-2-chloro-6-nitrophenol could be part of complex catalyst systems. These systems are explored for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents or studying the interaction between metal complexes and microorganisms (Tavman et al., 2010).

Environmental Impact and Degradation

Understanding the environmental fate of halogenated nitrophenols is crucial for assessing their impact. Studies like the one by Xiao et al. (2012) on halogenated disinfection byproducts in swimming pool water, including halo(nitro)phenols, highlight the potential environmental and health risks associated with such compounds. These findings underscore the importance of investigating the degradation pathways and toxicological effects of compounds like 3-Bromo-2-chloro-6-nitrophenol (Xiao et al., 2012).

Kinetic Studies and Degradation Mechanisms

The kinetics and mechanisms of phenolic compound degradation, such as those discussed by Kidak and Ince (2006), are relevant for understanding how 3-Bromo-2-chloro-6-nitrophenol might behave under various conditions, especially in water treatment processes. This research can provide insights into optimizing conditions for the degradation of toxic phenolic compounds in wastewater (Kidak & Ince, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell .

Mode of Action

Nitrophenols are known to undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a group on the aromatic ring .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Result of Action

Nitrophenols are known to cause oxidative stress and dna damage in cells .

Action Environment

The action of 3-Bromo-2-chloro-6-nitrophenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity and stability .

Propriétés

IUPAC Name |

3-bromo-2-chloro-6-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMLEQQPTQUNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-6-nitrophenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone](/img/structure/B2876316.png)

![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)